2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate
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Overview
Description
2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate is a complex organic compound that features a tetrazole ring, an aniline derivative, and a decahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrazole ring and the decahydroisoquinoline core. The tetrazole ring can be synthesized using a variety of methods, including the reaction of sodium azide with nitriles or the cycloaddition of azides with alkynes . The decahydroisoquinoline core is often prepared through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for the hydrogenation steps and automated systems for the cycloaddition reactions to form the tetrazole ring .
Chemical Reactions Analysis
Types of Reactions
2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of conditions like hypertension and epilepsy.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets in the body. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to bind to receptors and enzymes in a similar manner . This interaction can modulate the activity of these targets, leading to therapeutic effects such as reduced blood pressure or anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-(2H-tetrazol-5-yl)ethyl)-6-fluorodecahydroisoquinoline-3-carboxylic acid
- 3,6-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine
- 3-(tetrazol-5-yl)triazole
Uniqueness
2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate is unique due to its combination of a tetrazole ring, aniline derivative, and decahydroisoquinoline core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H34N6O2 |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H34N6O2/c1-3-15(4-2)14-31-23(30)21-12-17-11-18(10-9-16(17)13-24-21)25-20-8-6-5-7-19(20)22-26-28-29-27-22/h5-8,15-18,21,24-25H,3-4,9-14H2,1-2H3,(H,26,27,28,29) |
InChI Key |
KQDBQKHPLFHNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)NC3=CC=CC=C3C4=NNN=N4 |
Origin of Product |
United States |
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